molecular formula C10H12N2O3 B1335806 N-[1-(4-nitrophenyl)ethyl]acetamide CAS No. 90918-50-6

N-[1-(4-nitrophenyl)ethyl]acetamide

Cat. No.: B1335806
CAS No.: 90918-50-6
M. Wt: 208.21 g/mol
InChI Key: GZZZQLBCXJQUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-nitrophenyl)ethyl]acetamide is an organic compound with the molecular formula C10H12N2O3. It is characterized by the presence of a nitrophenyl group attached to an ethyl chain, which is further connected to an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[1-(4-nitrophenyl)ethyl]acetamide can be synthesized through several methods. One common approach involves the reaction of 4-nitroacetophenone with acetamide in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-nitrophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Halogenating agents, alkylating agents, polar aprotic solvents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

    Reduction: N-[1-(4-aminophenyl)ethyl]acetamide.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Hydrolysis: Acetic acid and 4-nitroaniline.

Scientific Research Applications

N-[1-(4-nitrophenyl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-nitrophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Similar structure but lacks the ethyl chain.

    N-(4-aminophenyl)ethylacetamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-methylphenyl)ethylacetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-[1-(4-nitrophenyl)ethyl]acetamide is unique due to the presence of both the nitro group and the ethyl chain, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in various chemical reactions, while the ethyl chain influences its solubility and interaction with biological targets.

Properties

IUPAC Name

N-[1-(4-nitrophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(11-8(2)13)9-3-5-10(6-4-9)12(14)15/h3-7H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZZQLBCXJQUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391933
Record name N-[1-(4-nitrophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90918-50-6
Record name N-[1-(4-nitrophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-nitrophenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-nitrophenyl)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[1-(4-nitrophenyl)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[1-(4-nitrophenyl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[1-(4-nitrophenyl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[1-(4-nitrophenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.